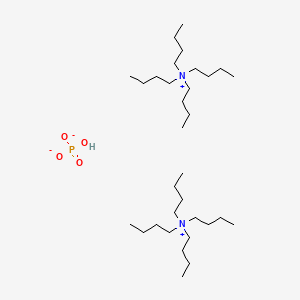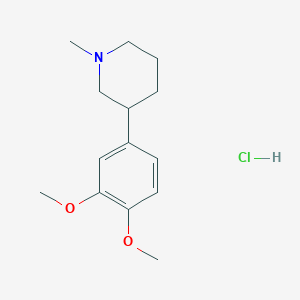
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate typically involves the reaction of phenyl hydrazine with dimethyl acetylene dicarboxylate (DMAD) in a one-pot, two-component reaction. This reaction is carried out at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvents . The product is then crystallized from an ethanol solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable solvent-free reactions of corresponding hydrazine derivatives with ethyl acetoacetate . This method is efficient and yields high purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are usually carried out under controlled temperature and pH conditions to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert these products back to alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to reduced inflammation and pain. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core structure and exhibits similar biological activities.
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Another pyrazole derivative with comparable chemical properties and applications.
Uniqueness
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-9-11(8-12(16)18-2)13(17)15(14-9)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3 |
Clave InChI |
BKMWADXXPJJDEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(cyclopropanesulfonamido)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8557324.png)


![[2-(4-Chloromethyl-phenoxy)-ethyl]-diethyl-amine hydrochloride salt](/img/structure/B8557339.png)
![tert-butyl 4-[1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl]piperidine-1-carboxylate](/img/structure/B8557349.png)







![n-(3-Cyanobenzoyl)-2-[(4-methoxybenzyl)oxy]aniline](/img/structure/B8557417.png)
